molecular formula C16H20ClN3O2 B12712524 Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- CAS No. 94539-29-4

Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)-

Cat. No.: B12712524
CAS No.: 94539-29-4
M. Wt: 321.80 g/mol
InChI Key: ZHYXEMSHPBOCAP-UHFFFAOYSA-N
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Description

Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of succinimides It features a succinimide core with a p-chlorobenzyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- typically involves multiple steps. One common route includes the reaction of succinimide with p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions often require solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the succinimide core may influence enzyme activity. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A simpler analog without the p-chlorobenzyl and piperazine groups.

    N-Phenylsuccinimide: Contains a phenyl group instead of the p-chlorobenzyl group.

    N-Benzylpiperazine: Lacks the succinimide core but contains the piperazine moiety.

Uniqueness

Succinimide, N-((4-(p-chlorobenzyl)-1-piperazinyl)methyl)- is unique due to the combination of its succinimide core, p-chlorobenzyl group, and piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

94539-29-4

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

1-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H20ClN3O2/c17-14-3-1-13(2-4-14)11-18-7-9-19(10-8-18)12-20-15(21)5-6-16(20)22/h1-4H,5-12H2

InChI Key

ZHYXEMSHPBOCAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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